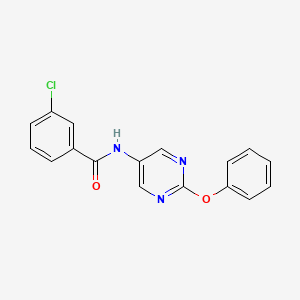
3-chloro-N-(2-phenoxypyrimidin-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamides are a class of organic compounds that contain a benzene ring attached to an amide functional group . They are used in a variety of applications, including as building blocks in organic synthesis and as active ingredients in pharmaceuticals .
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. Benzamides, for example, consist of a benzene ring attached to an amide functional group .Chemical Reactions Analysis
The chemical reactions of benzamides depend on the specific substituents attached to the benzene ring and the amide group. For example, 3-chloro-1-aryl pyrrolidine-2,5-diones were found to inhibit hCA I and hCA II .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. These properties can influence how the compound behaves in different environments and how it interacts with other substances .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Research has demonstrated that compounds structurally related to 3-chloro-N-(2-phenoxypyrimidin-5-yl)benzamide serve as key intermediates in the synthesis of a wide range of heterocyclic compounds. For instance, the preparation of pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems has been explored, highlighting the versatility of similar compounds in creating complex chemical structures useful in pharmaceutical chemistry (Bakhite, Al‐Sehemi, & Yamada, 2005). Additionally, the utility of enaminonitriles in heterocyclic synthesis underscores the significant potential of such compounds in generating new pyrazole, pyridine, and pyrimidine derivatives with possible therapeutic applications (Fadda, Etman, El-Seidy, & Elattar, 2012).
Development of Polymeric Materials
Research into aromatic polyamides and polyimides based on similar compounds, such as 3,3-bis[4-(4-aminophenoxy)phenyl]phthalimidine, has yielded new polymeric materials with promising properties for industrial applications. These materials exhibit high thermal stability and solubility, making them candidates for use in high-performance plastics and electronics (Yang & Lin, 1995).
Antimicrobial and Anti-inflammatory Agents
Compounds structurally related to this compound have been synthesized and evaluated for their potential as antimicrobial and anti-inflammatory agents. Studies have shown that some derivatives exhibit potent activity, suggesting a pathway for the development of new therapeutic agents (Chhabria, Bhatt, Raval, & Oza, 2007).
Anticancer and Neuroleptic Activities
Exploratory synthesis and biological screening have led to the identification of benzamides with potential neuroleptic activities. Derivatives of this compound, for instance, have been investigated for their inhibitory effects on specific types of cancer cells and their potential use in the treatment of psychosis, indicating the therapeutic versatility of these compounds (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
Mecanismo De Acción
The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. While the specific mechanism of action for “3-chloro-N-(2-phenoxypyrimidin-5-yl)benzamide” is not available, similar compounds like pyrimidinamine derivatives act as mitochondrial complex I electron transport inhibitors .
Safety and Hazards
Propiedades
IUPAC Name |
3-chloro-N-(2-phenoxypyrimidin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O2/c18-13-6-4-5-12(9-13)16(22)21-14-10-19-17(20-11-14)23-15-7-2-1-3-8-15/h1-11H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGPKIUIAUELJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=N2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

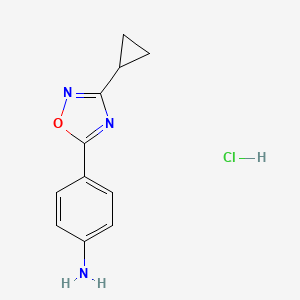
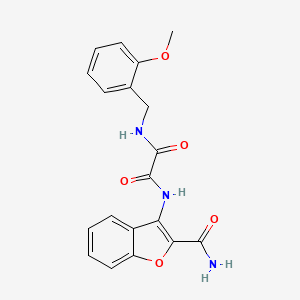
![2,4-difluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2446279.png)
![[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2446280.png)
![3-Oxabicyclo[3.1.1]heptan-1-ylmethanamine;hydrochloride](/img/structure/B2446284.png)
![8-(sec-butyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2446286.png)
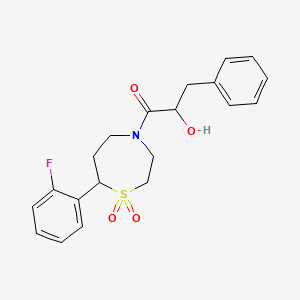

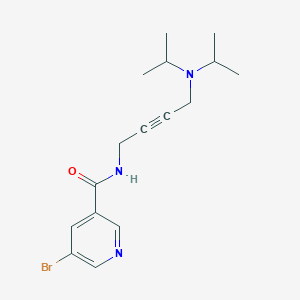
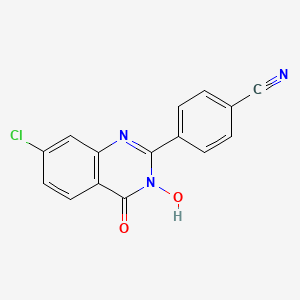
![[5-(Difluoromethyl)oxazol-4-yl]methanamine hydrochloride](/img/structure/B2446291.png)
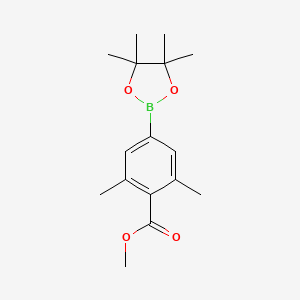
![3-[(4-Amino-5-nitropyrimidin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one](/img/structure/B2446295.png)
![N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-3-methoxybenzenecarboxamide](/img/structure/B2446298.png)